molecular formula C24H19ClN4O4S B11380037 1-(4-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380037
M. Wt: 494.9 g/mol
InChI Key: WIHCACPOOMCHFB-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a furan ring, and a pyridazine carboxamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the furan-2-ylmethyl carbamate, followed by its reaction with the cyclopenta[b]thiophene derivative. The final step involves the introduction of the pyridazine carboxamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and the furan ring play crucial roles in binding to these targets, while the pyridazine carboxamide moiety may be involved in modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-CHLOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(4-BROMOPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
  • 1-(4-METHOXYPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C24H19ClN4O4S

Molecular Weight

494.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H19ClN4O4S/c25-14-6-8-15(9-7-14)29-11-10-18(30)21(28-29)23(32)27-24-20(17-4-1-5-19(17)34-24)22(31)26-13-16-3-2-12-33-16/h2-3,6-12H,1,4-5,13H2,(H,26,31)(H,27,32)

InChI Key

WIHCACPOOMCHFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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